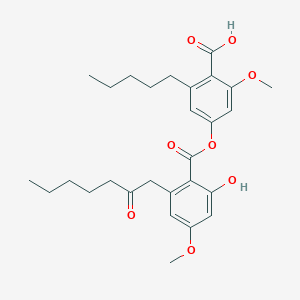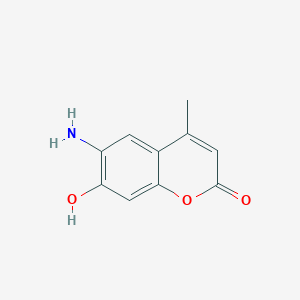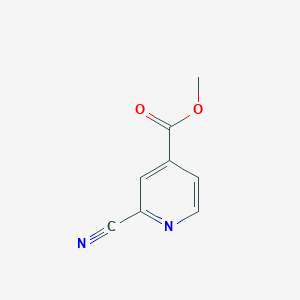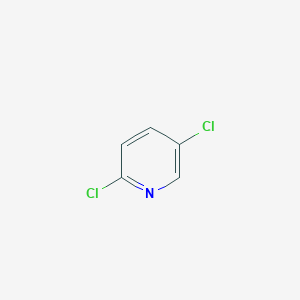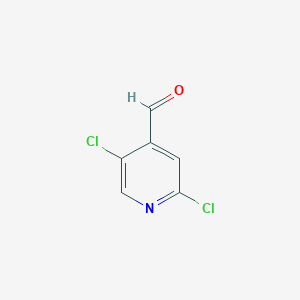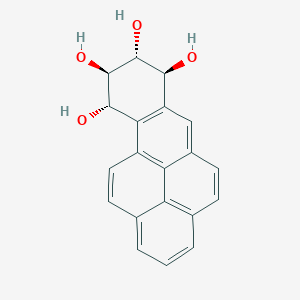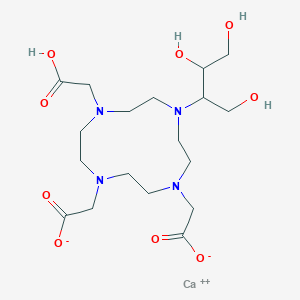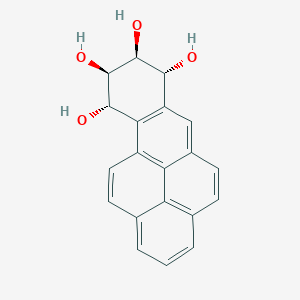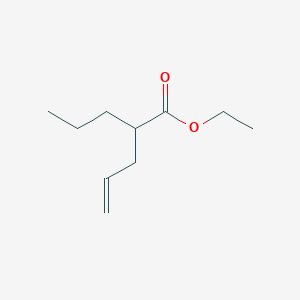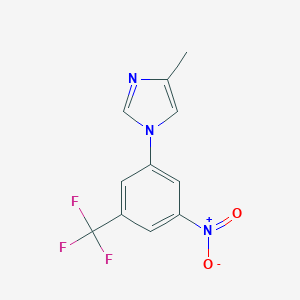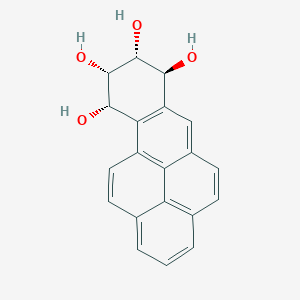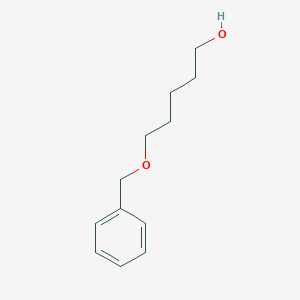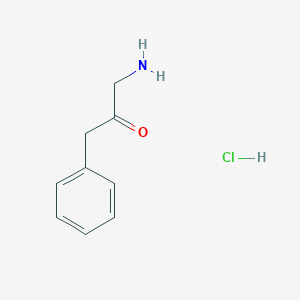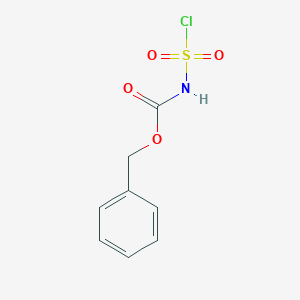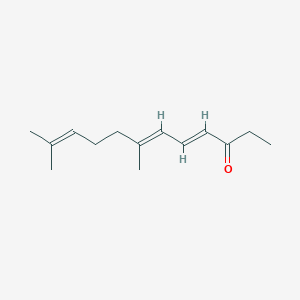
7,11-Dimethyldodeca-4,6,10-trien-3-one
Übersicht
Beschreibung
"7,11-Dimethyldodeca-4,6,10-trien-3-one" is a chemical compound of interest in the field of organic chemistry due to its unique structure and potential applications in various chemical reactions and synthesis processes. Research has been conducted to explore its synthesis, molecular structure, chemical reactions, and properties to understand its behavior and potential applications in greater detail.
Synthesis Analysis
The synthesis of "7,11-Dimethyldodeca-4,6,10-trien-3-one" has been explored through various methods, including photochemistry and regioselective synthesis techniques. Hunt et al. (1971) demonstrated the direct irradiation of the compound leading to the formation of isomeric bicyclohexanes and bicycloheptanes, highlighting a photochemical approach to its synthesis (Hunt, Macsweeney, & Ramage, 1971).
Molecular Structure Analysis
The molecular structure of "7,11-Dimethyldodeca-4,6,10-trien-3-one" and its derivatives has been a subject of study, with research focusing on crystal structure analysis to determine the compound's conformation and structural characteristics. The synthesis and crystal structure of related compounds provide insights into the structural aspects of such molecules (Da, 2002).
Chemical Reactions and Properties
Various chemical reactions involving "7,11-Dimethyldodeca-4,6,10-trien-3-one" have been studied, including photochemical reactions that result in different isomeric forms. These reactions are crucial for understanding the compound's reactivity and potential applications in synthetic organic chemistry (Hunt, Macsweeney, & Ramage, 1971).
Physical Properties Analysis
While specific studies directly addressing the physical properties of "7,11-Dimethyldodeca-4,6,10-trien-3-one" were not identified in the current literature search, physical properties such as melting point, boiling point, solubility, and others are typically explored through experimental methods and are essential for handling and application of the compound in various chemical processes.
Chemical Properties Analysis
The chemical properties of "7,11-Dimethyldodeca-4,6,10-trien-3-one," including its reactivity, stability under different conditions, and interaction with other chemical entities, are fundamental aspects that determine its suitability for specific chemical reactions and syntheses. Insights into its reactivity patterns, especially in photochemical reactions, provide a basis for understanding its behavior in complex chemical environments (Hunt, Macsweeney, & Ramage, 1971).
Wissenschaftliche Forschungsanwendungen
Steroid Synthesis : Tsuji, Kobayashi, and Takahashi (1980) developed a new tris-annulation reagent, 7-acetoxy-1,11-dodecadien-3-one, which is used in steroid synthesis. This innovation enables the synthesis of specific steroid structures (Tsuji, Kobayashi, & Takahashi, 1980).
Photochemistry Studies : Hunt, Macsweeney, and Ramage (1971) explored the photochemistry of 7,11-dimethyldodeca-1,6,10-trien-3-one, discovering its transformation into isomeric bicyclo[2.2.1]hexanes and bicyclo[3.2.0]heptanes upon direct irradiation (Hunt, Macsweeney, & Ramage, 1971).
Cannabinoid Receptor Research : Devane et al. (1992) identified a tritiated compound related to this structure as a novel probe for the cannabinoid receptor. This compound has lower binding affinity than others, suggesting its potential in treating cannabinoid-related disorders (Devane et al., 1992).
DNA Binding Studies : Blackburn et al. (1975) studied the binding of a similar compound, 7,12-dimethylbenz[a]anthracene, to DNA. They found significant tritium displacement in both in vitro and in vivo experiments (Blackburn et al., 1975).
Enantioselective Gas Chromatography : Chow, Koenig, and Kitching (2004) synthesized and analyzed stereoisomers of 7,11-dimethylheptadecane using enantioselective gas chromatography. This method enables the separation of stereoisomers for enantiomeric assays in natural samples containing this hydrocarbon system (Chow, Koenig, & Kitching, 2004).
Eigenschaften
IUPAC Name |
(4E,6E)-7,11-dimethyldodeca-4,6,10-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h7-8,10-11H,5-6,9H2,1-4H3/b11-7+,13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHLZZZXIWUZNM-JPTKLRQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029336 | |
| Record name | 4,6,10-Dodecatrien-3-one, 7,11-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,10-Dodecatrien-3-one, 7,11-dimethyl- | |
CAS RN |
26651-96-7 | |
| Record name | 4,6,10-Dodecatrien-3-one, 7,11-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6,10-Dodecatrien-3-one, 7,11-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,11-dimethyldodeca-4,6,10-trien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



